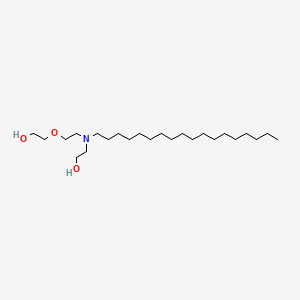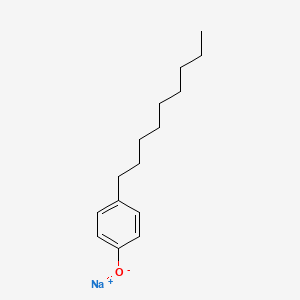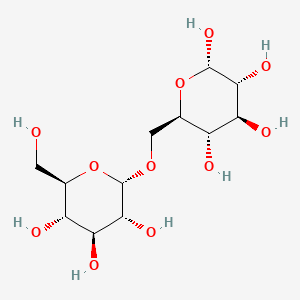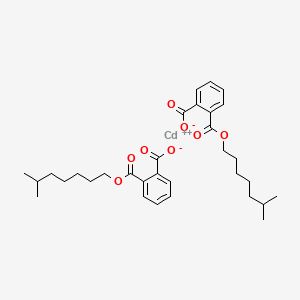
cadmium(2+);2-(6-methylheptoxycarbonyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cadmium(2+);2-(6-methylheptoxycarbonyl)benzoate is a chemical compound with the molecular formula C32H42CdO8. It is also known as cadmium isooctyl phthalate (1:2:2). This compound is a coordination complex where cadmium is coordinated with 2-(6-methylheptoxycarbonyl)benzoate ligands. Cadmium compounds are known for their applications in various industrial processes, but they also pose significant environmental and health risks due to their toxicity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cadmium(2+);2-(6-methylheptoxycarbonyl)benzoate typically involves the reaction of cadmium salts with 2-(6-methylheptoxycarbonyl)benzoic acid. The reaction is carried out in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired coordination complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using cadmium nitrate or cadmium chloride as the cadmium source. The 2-(6-methylheptoxycarbonyl)benzoic acid is added in stoichiometric amounts, and the reaction mixture is stirred and heated to facilitate the formation of the complex. The product is then purified through crystallization or other separation techniques.
化学反应分析
Types of Reactions
Cadmium(2+);2-(6-methylheptoxycarbonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The cadmium center can be oxidized, although this is less common due to the stability of the cadmium(II) oxidation state.
Reduction: Reduction reactions can occur, especially in the presence of strong reducing agents.
Substitution: Ligand substitution reactions are common, where the 2-(6-methylheptoxycarbonyl)benzoate ligands can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Ligands such as phosphines, amines, or other carboxylates can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of cadmium oxide, while substitution reactions can yield new cadmium complexes with different ligands.
科学研究应用
Cadmium(2+);2-(6-methylheptoxycarbonyl)benzoate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other cadmium complexes and materials.
Biology: Studied for its interactions with biological molecules and potential toxicological effects.
Medicine: Investigated for its potential use in drug delivery systems, although its toxicity limits its applications.
Industry: Utilized in the production of pigments, coatings, and as a stabilizer in plastics.
作用机制
The mechanism of action of cadmium(2+);2-(6-methylheptoxycarbonyl)benzoate involves its interaction with cellular components. Cadmium ions can disrupt calcium homeostasis by mimicking calcium ions and interfering with calcium channels and pumps. This disruption can lead to oxidative stress, activation of signaling pathways such as Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB), and epigenetic modifications. These effects contribute to the compound’s toxicity and potential carcinogenicity .
相似化合物的比较
Similar Compounds
Cadmium acetate: Another cadmium coordination complex with acetate ligands.
Cadmium chloride: A simple cadmium salt with chloride ligands.
Cadmium sulfate: A cadmium salt with sulfate ligands.
Uniqueness
Cadmium(2+);2-(6-methylheptoxycarbonyl)benzoate is unique due to its specific ligand structure, which imparts distinct chemical properties and reactivity compared to other cadmium compounds. The presence of the 2-(6-methylheptoxycarbonyl)benzoate ligands can influence the compound’s solubility, stability, and interactions with other molecules.
属性
CAS 编号 |
94247-16-2 |
|---|---|
分子式 |
C32H42CdO8 |
分子量 |
667.1 g/mol |
IUPAC 名称 |
cadmium(2+);2-(6-methylheptoxycarbonyl)benzoate |
InChI |
InChI=1S/2C16H22O4.Cd/c2*1-12(2)8-4-3-7-11-20-16(19)14-10-6-5-9-13(14)15(17)18;/h2*5-6,9-10,12H,3-4,7-8,11H2,1-2H3,(H,17,18);/q;;+2/p-2 |
InChI 键 |
ZWJBHTNSSIAHIH-UHFFFAOYSA-L |
规范 SMILES |
CC(C)CCCCCOC(=O)C1=CC=CC=C1C(=O)[O-].CC(C)CCCCCOC(=O)C1=CC=CC=C1C(=O)[O-].[Cd+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


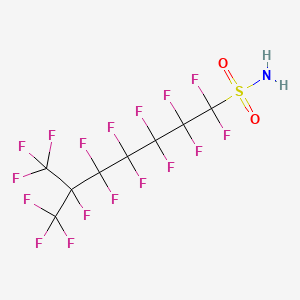
![15H-cyclopenta[a]phenanthrene](/img/structure/B12651818.png)
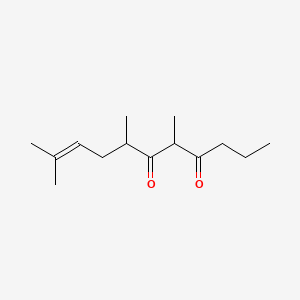
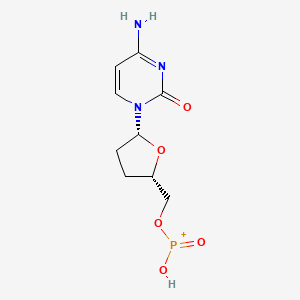
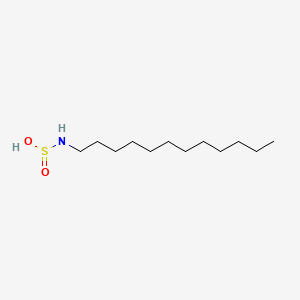
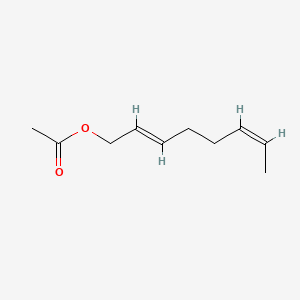
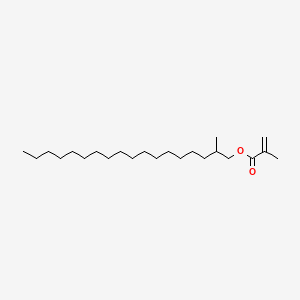
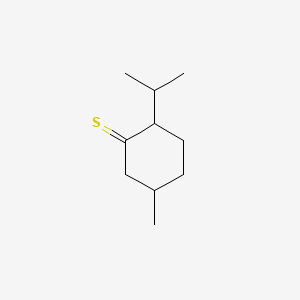
![2-[2-(2-Ethoxyethoxy)ethoxy]ethyl acetate](/img/structure/B12651862.png)

